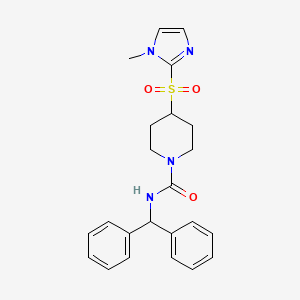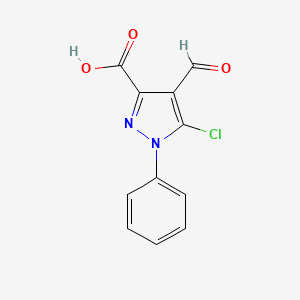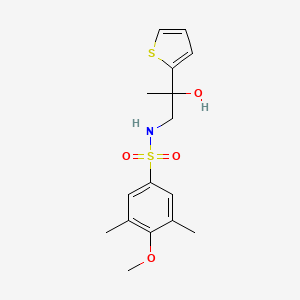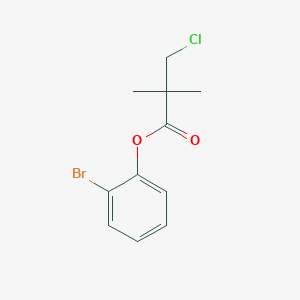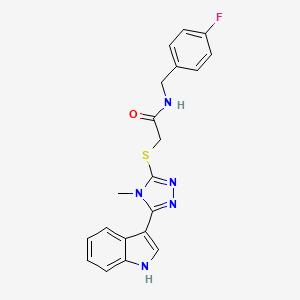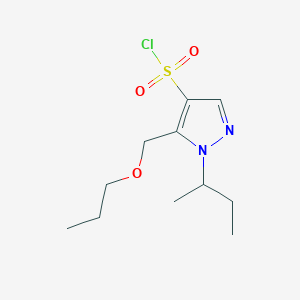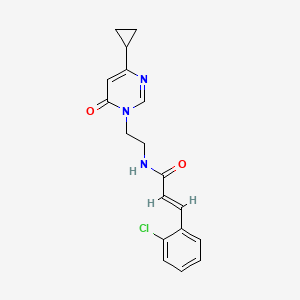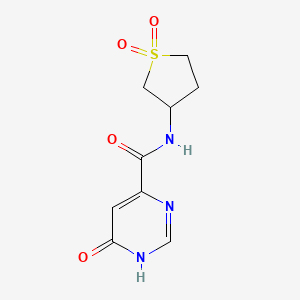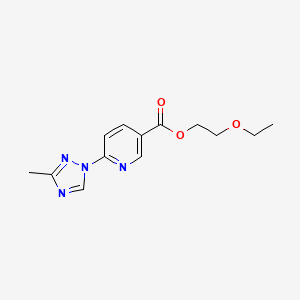
2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which have been shown to exhibit a wide range of biological activities. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate involves the reaction of 2-ethoxyethanol with 6-chloronicotinic acid, followed by the reaction of the resulting ester with 3-methyl-1H-1,2,4-triazole in the presence of a base.
Starting Materials
2-ethoxyethanol, 6-chloronicotinic acid, 3-methyl-1H-1,2,4-triazole, base (e.g. sodium hydroxide)
Reaction
Step 1: 2-ethoxyethanol is reacted with 6-chloronicotinic acid in the presence of a dehydrating agent (e.g. thionyl chloride) to form the corresponding ester., Step 2: The resulting ester is then reacted with 3-methyl-1H-1,2,4-triazole in the presence of a base (e.g. sodium hydroxide) to form the final product, 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate.
Mechanism Of Action
The mechanism of action of 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical And Physiological Effects
2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has been shown to exhibit a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is its broad range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potentially useful tool for a wide range of scientific research areas. However, one limitation of this compound is its relatively low potency compared to other compounds that exhibit similar biological activities.
Future Directions
There are many potential future directions for research on 2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate. One area of research could focus on the development of more potent analogs of this compound. Additionally, further studies could explore the mechanism of action of this compound in more detail, with the aim of identifying new targets for drug discovery. Finally, studies could investigate the potential applications of this compound in vivo, with the aim of developing new treatments for inflammatory diseases, cancer, and microbial infections.
Scientific Research Applications
2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has been studied for its potential applications in a wide range of scientific research areas, including medicinal chemistry, drug discovery, and chemical biology. This compound has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
properties
IUPAC Name |
2-ethoxyethyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-3-19-6-7-20-13(18)11-4-5-12(14-8-11)17-9-15-10(2)16-17/h4-5,8-9H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIZEOJMJXFKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CN=C(C=C1)N2C=NC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2624992.png)
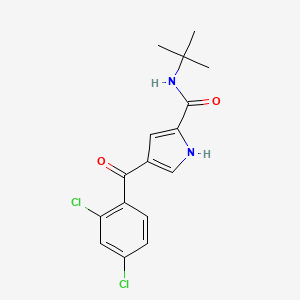
![4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate](/img/structure/B2624994.png)
![N-[2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethyl]prop-2-enamide](/img/structure/B2624996.png)
![7-Amino-2-pyridin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2624997.png)
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2624998.png)
